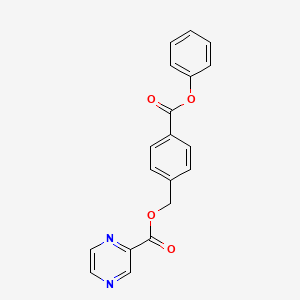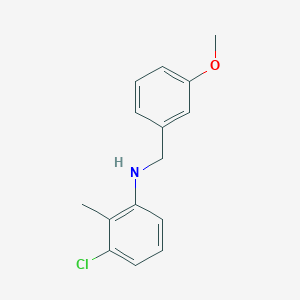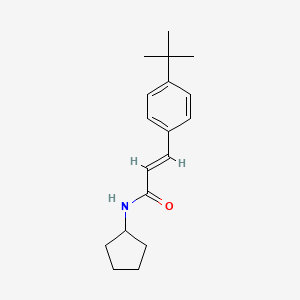
4-(phenoxycarbonyl)benzyl 2-pyrazinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(phenoxycarbonyl)benzyl 2-pyrazinecarboxylate is a chemical compound that has been studied for its potential use in scientific research. It is also known by its chemical formula C20H15N2O4 and is commonly referred to as PBCP. This compound has been found to have various applications in the field of biochemistry and physiology, making it an important area of study.
Mechanism of Action
The mechanism of action of 4-(phenoxycarbonyl)benzyl 2-pyrazinecarboxylate involves its ability to bind to specific targets, such as proteins or enzymes. This binding can result in changes in the conformation or activity of the target molecule, allowing for the monitoring of various biochemical processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(phenoxycarbonyl)benzyl 2-pyrazinecarboxylate depend on the specific target molecule it binds to. For example, it has been found to inhibit the activity of certain enzymes, such as acetylcholinesterase. It has also been used to monitor the activity of ion channels, which are important for cellular signaling and communication.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-(phenoxycarbonyl)benzyl 2-pyrazinecarboxylate in lab experiments is its high sensitivity and specificity for certain target molecules. It is also relatively easy to synthesize and purify, making it a cost-effective tool for research. However, one limitation is that it may not be suitable for all types of experiments, as its binding affinity and specificity may vary depending on the target molecule.
Future Directions
There are several potential future directions for research on 4-(phenoxycarbonyl)benzyl 2-pyrazinecarboxylate. One area of interest is the development of new fluorescent probes with improved sensitivity and specificity for certain target molecules. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields of research. Finally, research on the toxicity and safety of this compound is also important for its potential use in biomedical applications.
Synthesis Methods
The synthesis of 4-(phenoxycarbonyl)benzyl 2-pyrazinecarboxylate involves the reaction of pyrazine-2-carboxylic acid with 4-(chloromethyl)benzoic acid, followed by the reaction with sodium phenoxide. The resulting product is then purified using column chromatography to obtain the final compound.
Scientific Research Applications
4-(phenoxycarbonyl)benzyl 2-pyrazinecarboxylate has been studied for its potential use as a fluorescent probe in biochemical assays. It has been found to be a useful tool for monitoring protein-protein interactions and enzyme activities. Additionally, this compound has been used in studies on the regulation of gene expression and the function of ion channels.
properties
IUPAC Name |
(4-phenoxycarbonylphenyl)methyl pyrazine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O4/c22-18(25-16-4-2-1-3-5-16)15-8-6-14(7-9-15)13-24-19(23)17-12-20-10-11-21-17/h1-12H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGWISILKFVXAJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)COC(=O)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Phenoxycarbonyl)benzyl 2-pyrazinecarboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B5884953.png)
![methyl 2-chloro-5-{[(4-fluorophenyl)sulfonyl]amino}benzoate](/img/structure/B5884969.png)

![1-{4-[3-mercapto-5-(2-quinolinyl)-4H-1,2,4-triazol-4-yl]phenyl}ethanone](/img/structure/B5884978.png)





![4-chloro-N-methyl-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5884999.png)



